![molecular formula C20H22N4O4S3 B2435279 N4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide CAS No. 1226445-65-3](/img/structure/B2435279.png)
N4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2-yl and piperidine-1,4-dicarboxamide . It’s part of a series of novel compounds synthesized for their potential anti-inflammatory properties . These compounds combine thiazole and sulfonamide, groups known for their antibacterial activity .
Synthesis Analysis
The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The compound was evaluated for its anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Scientific Research Applications
Anti-Inflammatory Properties
The compound has been investigated for its anti-inflammatory activity. Researchers synthesized novel derivatives by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting compounds, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides (8a–e) and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides (9a–e), were characterized using various analytical techniques . Among these derivatives, compounds 8b and 9b demonstrated potent COX-1 inhibition (IC50 values of 11.34 µM and 11.21 µM, respectively) and excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively). Additionally, they showed significant inhibition of albumin denaturation .
Analgesic Activity
While not explicitly mentioned in the cited study, the presence of the thiazolidinone ring in similar compounds has been associated with greater anti-inflammatory and analgesic activity .
Antibacterial Activity
Although not directly studied for this compound, thiazole derivatives have shown emergent antibacterial activity. Further research could explore its potential in this area .
Antioxidant Properties
Thiazole derivatives have been evaluated for their antioxidant properties. While not specifically tested for this compound, related molecules have demonstrated potent antioxidant activity .
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
4-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S3/c1-31(27,28)15-4-5-16-17(11-15)30-19(22-16)23-18(25)13-6-8-24(9-7-13)20(26)21-12-14-3-2-10-29-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMSRQCFUQQDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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